

GSK180736A: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B15607823

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Abstract

GSK180736A is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).^{[1][2][3]} Originally developed as a ROCK inhibitor, it has also been characterized as a selective, ATP-competitive inhibitor of GRK2.^{[1][2]} This dual activity makes **GSK180736A** a valuable pharmacological tool for investigating the roles of ROCK1 and GRK2 in various physiological and pathological processes, including cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **GSK180736A**, including detailed experimental protocols and an examination of its effects on relevant signaling pathways.

Chemical Structure and Physicochemical Properties

GSK180736A is a synthetic, small molecule with the chemical formula $C_{19}H_{16}FN_5O_2$.^[4] Its structure features a dihydropyridone indazole amide core.

Property	Value	Reference
IUPAC Name	4-(4-fluorophenyl)-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-5-pyrimidinecarboxamide	[4]
Molecular Formula	C ₁₉ H ₁₆ FN ₅ O ₂	[4]
Molecular Weight	365.36 g/mol	[4]
CAS Number	817194-38-0	[4]
SMILES	<chem>CC1=C(C(=O)NC2=CC3=C(C=C2)NN=C3)C(C4=CC=C(F)C=C4)NC(=O)N1</chem>	[2]
Appearance	Crystalline solid	[4]
Purity	≥98%	[4]
Solubility	DMSO: ≥70 mg/mL, Ethanol: ~3 mg/mL, Water: Insoluble	[5][6]

Pharmacological Properties

GSK180736A is a potent inhibitor of ROCK1 and a selective inhibitor of GRK2. Its inhibitory activity has been characterized against a panel of kinases, demonstrating its selectivity profile.

Kinase Inhibitory Activity

The inhibitory potency of **GSK180736A** is summarized in the table below.

Target Kinase	IC ₅₀ (nM)	Assay Conditions	Reference
ROCK1	14 - 100	Cell-free assays	[1][3][5][6]
GRK2	770	Cell-free assays	[1][3][5]
GRK1	>100,000	Cell-free assays	[6]
GRK5	>100,000	Cell-free assays	[6]
PKA	30,000	Cell-free assays	[1][3]
RSK1	3,100	Cell-free assays	[6]
p70S6K	2,850	Cell-free assays	[6]

Selectivity Profile

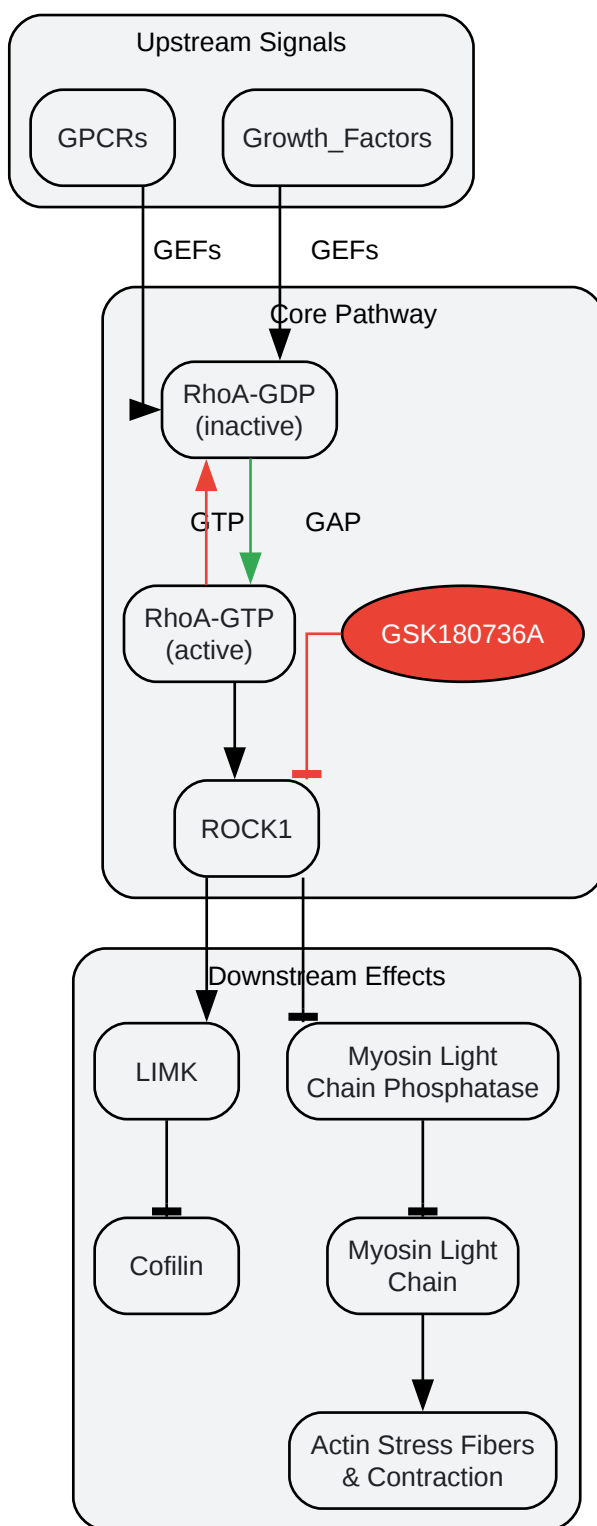
GSK180736A displays significant selectivity for GRK2 over other GRK subfamilies, such as GRK1 and GRK5, with over 100-fold selectivity.[1][3] It is a weak inhibitor of PKA.[1][3] While it is a potent ROCK1 inhibitor, it shows selectivity over other AGC family kinases like RSK1 and p70S6K.[6]

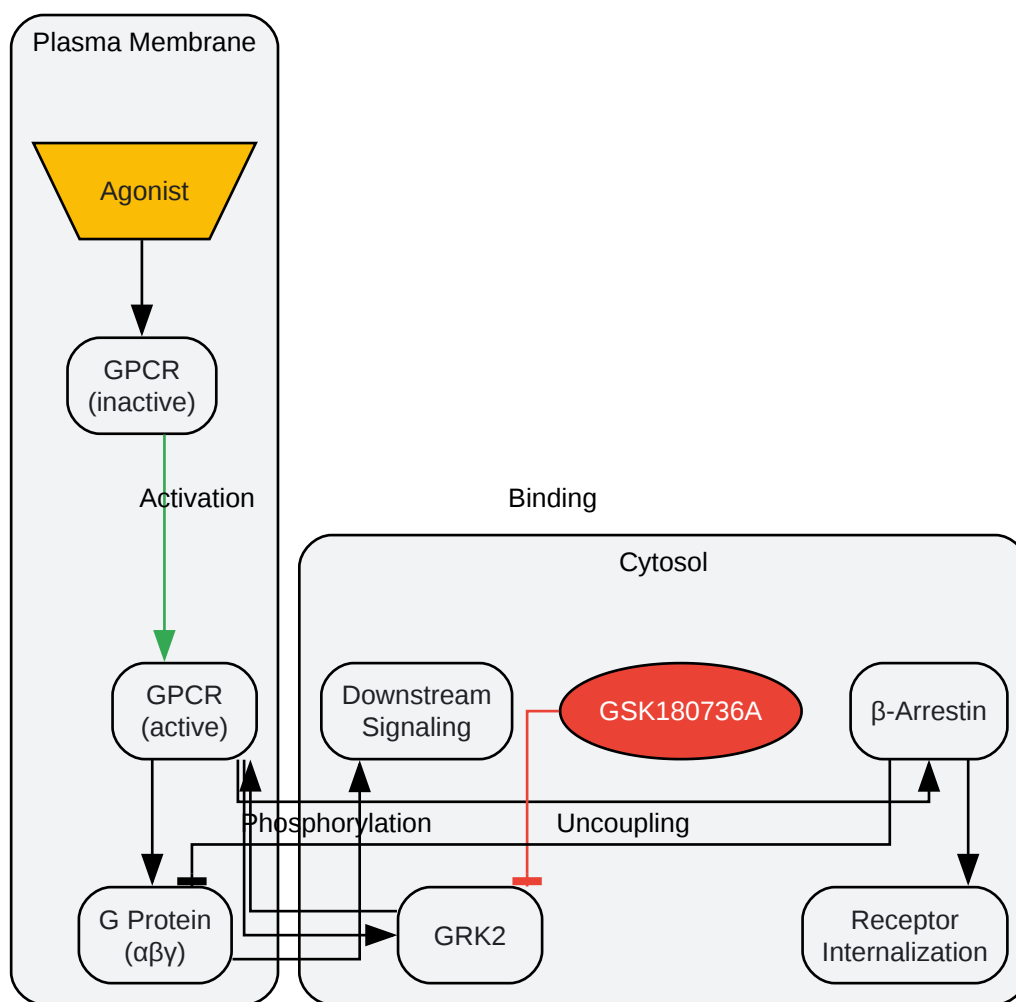
Signaling Pathways

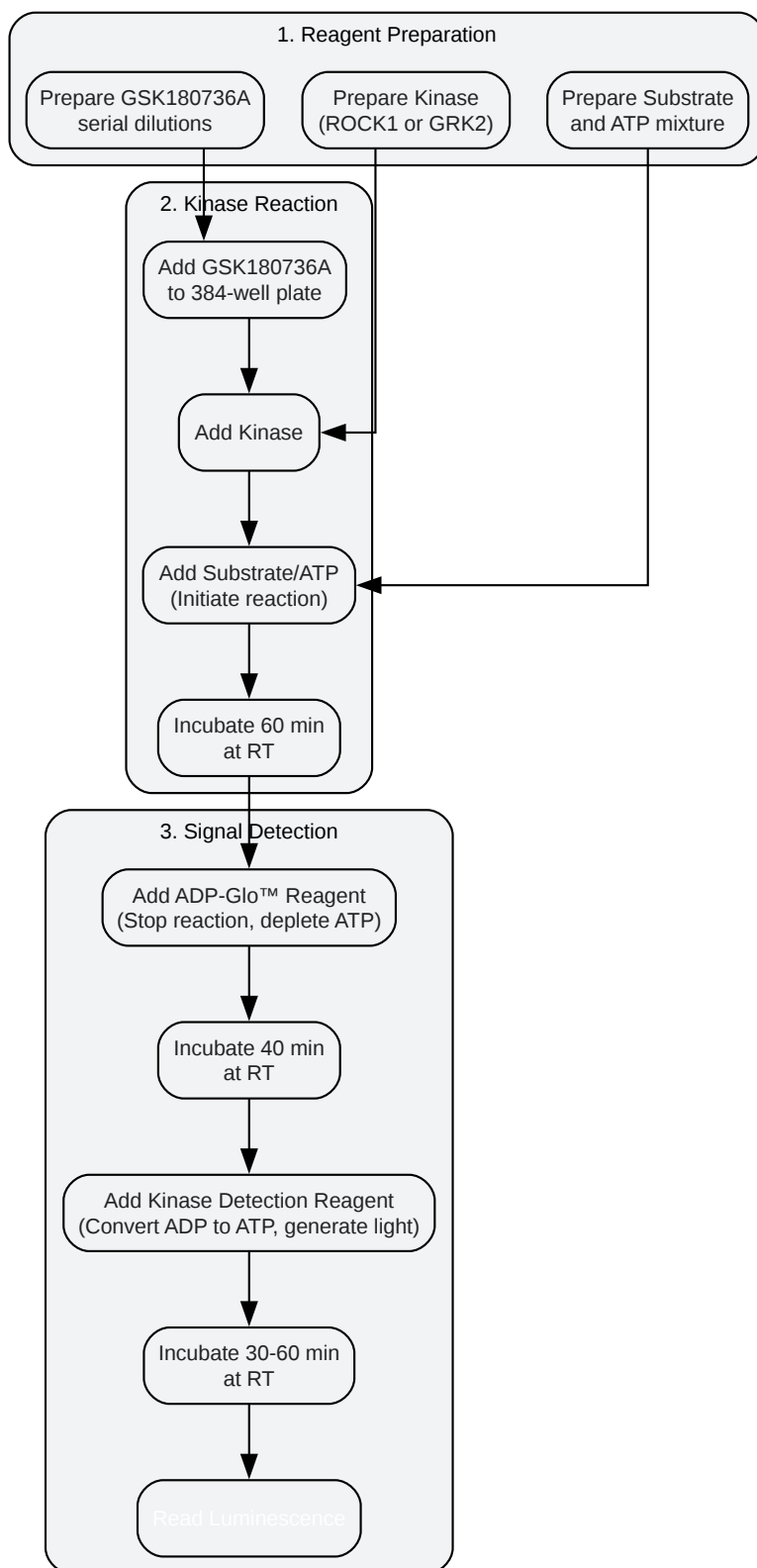
GSK180736A modulates two key signaling pathways: the RhoA/ROCK pathway, which is crucial for cytoskeletal regulation, and the GPCR/GRK2 pathway, which is central to G protein-coupled receptor desensitization.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream substrates to control actin-myosin contractility and cytoskeletal dynamics. Inhibition of ROCK1 by **GSK180736A** can lead to smooth muscle relaxation and reduced cell migration and proliferation.







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